![molecular formula C14H22N2O5 B3027697 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid CAS No. 1357351-88-2](/img/structure/B3027697.png)
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Descripción general
Descripción
The compound 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound that is part of a broader class of biologically active heterocyclic compounds. These compounds are of interest due to their potential applications in medicinal chemistry and drug design. The spirocyclic structure typically consists of two rings that are joined at a single atom, creating a unique three-dimensional shape that can influence the biological activity of the molecule.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been explored in recent research. A general procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans, which can serve as precursors to other heterocyclic compounds, has been developed. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound with a similar structure, was reacted with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products. These products were obtained in varying yields and were separated based on their solubility differences .
Molecular Structure Analysis
The molecular structure of related spirocyclic compounds has been studied using X-ray diffraction techniques. For example, the crystal structures of two enantiomers of a spirocyclic compound with a 3,6-dihydro-2H-1,4-oxazin-2-one fragment were determined. These enantiomers crystallize isostructurally and feature a packing motif stabilized by C-H...O hydrogen bonds. The conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in these compounds was compared with other structures containing the same moiety, revealing that the planar conformation of this fragment is common when it is not condensed with other rings .
Chemical Reactions Analysis
Spirocyclic compounds like 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions due to the presence of reactive functional groups. The active methylene group in related compounds has been shown to react with amino acetals, leading to condensation products. These reactions are influenced by factors such as molar ratios, solvent choice, and reaction time, which can affect the yield and selectivity of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of different functional groups, such as carbonyl, tert-butoxycarbonyl, and heterocyclic rings, can affect properties like solubility, melting point, and reactivity. The crystalline nature of some spirocyclic compounds, as evidenced by X-ray diffraction studies, suggests that they may have well-defined melting points and solubilities that can be exploited in separation and purification processes . The specific properties of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid would need to be determined experimentally, but insights can be gained from the study of related compounds.
Aplicaciones Científicas De Investigación
Supramolecular Arrangements
The study of cyclohexane-5-spirohydantoin derivatives, closely related to 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid, reveals their utility in supramolecular chemistry. The crystallographic analysis of these compounds highlights the influence of substituents on the cyclohexane ring in determining supramolecular arrangements, showcasing two distinct types of structures formed by dimers and ribbons, respectively (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
Research into spirolactams as conformationally restricted pseudopeptides provides insights into the synthesis and conformational analysis of derivatives, including those related to 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid. These compounds serve as constrained surrogates for dipeptides in peptide synthesis, with NMR experiments and molecular modeling showing their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Organic Synthesis Methodologies
The synthesis of azaspiro[4.5]decane systems through oxidative cyclization showcases a methodological application in organic synthesis. This approach highlights the versatility of spirocyclic compounds in constructing complex molecular architectures, with a focus on achieving specific stereochemical outcomes (Martin‐Lopez & Bermejo, 1998).
NMR Characterization for Stereochemical Analysis
The assignment of relative configurations in spiro[4.5]decanes via NMR techniques underlines the importance of spectroscopic methods in determining the stereochemistry of complex spirocyclic compounds. This research aids in understanding the conformational preferences and structural intricacies of spirocyclic systems (Guerrero-Alvarez et al., 2004).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and wearing protective gloves .
Propiedades
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)9(10(17)18)8-15-11(14)19/h9H,4-8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTDYNSRUVDABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129397 | |
| Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid | |
CAS RN |
1357351-88-2 | |
| Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357351-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



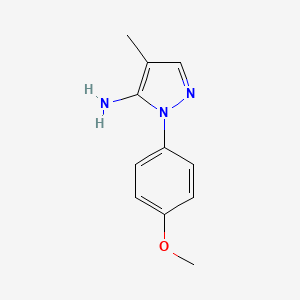
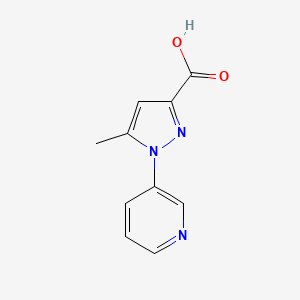
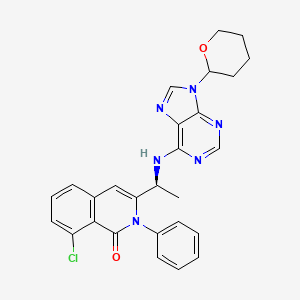
![3-Bromo-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B3027622.png)
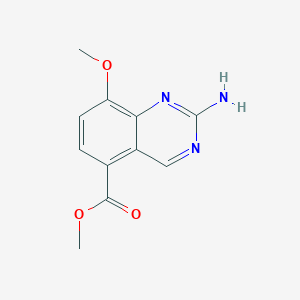
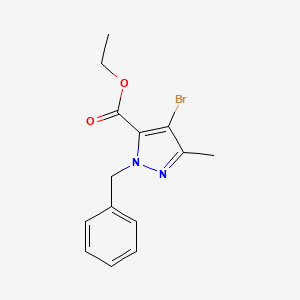
![Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3027625.png)
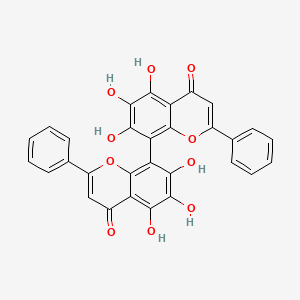

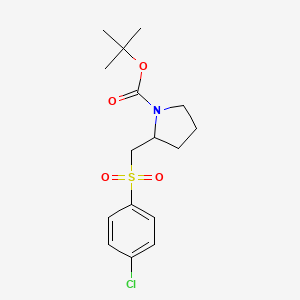
![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)
![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)